Hemoglobin Restoration Non-Inferiority in Iron Deficiency Anemia
The ACCESS trial (NCT03524651), a Phase 4 randomized, double-dummy clinical study, directly compared the efficacy of a ferrous acetyl-aspartate casein formulation (Fe-ASP) with standard ferrous sulfate (FeSO4) for the treatment of iron deficiency anemia (IDA) [1]. The primary endpoint, absolute change in hemoglobin (Hb), demonstrated non-inferiority between the two treatments. In the intent-to-treat population, the mean absolute change in Hb was 0.83 g/dL for Fe-ASP compared to 0.77 g/dL for FeSO4 [2]. This translates to a percentage change of 10.9% for Fe-ASP versus 10.3% for FeSO4 [2]. The study concluded that Fe-ASP is statistically non-inferior to the gold-standard ferrous sulfate in raising hemoglobin levels in anemic patients [1].
| Evidence Dimension | Change in Hemoglobin (Hb) |
|---|---|
| Target Compound Data | 0.83 g/dL (Fe-ASP) |
| Comparator Or Baseline | 0.77 g/dL (Ferrous Sulfate) |
| Quantified Difference | 0.06 g/dL difference (non-inferiority established) |
| Conditions | Phase 4 randomized controlled trial (NCT03524651); adults with IDA (Hb <10 g/dL); n=60 |
Why This Matters
This evidence confirms that a procurement decision for ferrous aspartate does not compromise on core efficacy, establishing its role as a viable, non-inferior alternative to the widely used, less expensive ferrous sulfate for the primary clinical outcome of anemia correction.
- [1] MedPath. Ferrous Acetyl-Aspartate Casein Formulation Evaluation Over Ferrous Sulfate in Iron Deficiency Anemia. NCT03524651. Accessed 2026. View Source
- [2] PMC. Table 2: Intent-to-treat population. From the ACCESS trial (NCT03524651). View Source
